molecular formula C23H17N3O4 B2904581 N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 941913-58-2

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2904581
CAS No.: 941913-58-2
M. Wt: 399.406
InChI Key: CPXIPYNNWPUCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide” is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzodioxole and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-18-9-5-4-8-17(18)22(25-23(26)28)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXIPYNNWPUCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a coupling reaction with a suitable benzodioxole precursor.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazolinone moieties may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Benzodioxole Derivatives: Compounds with benzodioxole groups, such as piperonyl butoxide.

Uniqueness

“N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide” is unique due to the combination of the benzodioxole and quinazolinone moieties, which may confer distinct pharmacological properties compared to other compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. It features a benzodioxole moiety linked to a quinazolinone core, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C23H20N2O4
  • Molecular Weight : Approximately 388.42 g/mol

Structural Features

The compound's unique structural features include:

  • Benzodioxole Moiety : Contributes to its interaction with biological targets.
  • Quinazolinone Core : Known for various biological activities, particularly in oncology.

Anticancer Properties

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Receptor Activity : It may alter the signaling pathways activated by specific receptors associated with cancer progression.

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF7 and MDA-MB231), N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-y)acetamide demonstrated significant cytotoxicity compared to control groups. The study utilized various assays to evaluate cell viability and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF715Inhibition of cell proliferation
MDA-MB23112Induction of apoptosis

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound using a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound.

Treatment GroupCytokine Levels (pg/mL)Control Levels (pg/mL)
Compound Group50120
Control120-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions starting with coupling benzodioxole and quinazoline precursors. Key steps include:

  • Amide bond formation between the benzodioxol-5-amine and the activated acetamide intermediate.
  • Cyclization to form the 1,2-dihydroquinazolin-2-one moiety under controlled pH and temperature (e.g., reflux in DMF with K2_2CO3_3) .
    • Optimization strategies:
  • Vary solvents (DMF vs. THF) to improve solubility.
  • Use coupling agents like HATU or EDC for higher amidation efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the presence of benzodioxole (δ 5.9–6.3 ppm for methylenedioxy protons) and quinazolinone (δ 7.8–8.2 ppm for aromatic protons) moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 457.12) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and confirms intramolecular hydrogen bonding between the acetamide and quinazolinone groups .

Q. What structural motifs in this compound are associated with potential pharmacological activity?

  • Benzodioxole moiety: Known for enhancing blood-brain barrier permeability and modulating cytochrome P450 enzymes .
  • 1,2-Dihydroquinazolin-2-one core: Implicated in kinase inhibition (e.g., EGFR) and anti-inflammatory activity via COX-2 suppression .
  • Phenyl and acetamide substituents: Influence solubility and target selectivity through hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Assay validation: Standardize protocols (e.g., cell lines, incubation times) to reduce variability. For example, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration differences .
  • Metabolite profiling: Use LC-MS to identify active metabolites or degradation products that might contribute to off-target effects .
  • Orthogonal assays: Combine enzymatic assays with cellular models (e.g., apoptosis assays) to confirm mechanism-specific activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazolinone core?

  • Substituent modification:

  • Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-phenyl position to enhance electrophilicity and target binding .
  • Replace the benzodioxole group with bioisosteres (e.g., benzofuran) to assess pharmacokinetic trade-offs .
    • Pharmacophore mapping: Use molecular docking to identify critical hydrogen-bonding interactions between the quinazolinone carbonyl and kinase active sites .

Q. How can computational modeling predict off-target interactions for this compound?

  • Molecular dynamics (MD) simulations: Simulate binding to off-target proteins (e.g., hERG channels) to assess cardiac toxicity risks .
  • Chemoproteomics: Employ activity-based protein profiling (ABPP) to identify unintended targets in complex biological matrices .
  • ADMET prediction tools: Use SwissADME or ADMETLab to forecast permeability, metabolic stability, and CYP inhibition .

Q. What experimental approaches address the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions to identify labile groups (e.g., methylenedioxy cleavage in benzodioxole) .
  • Plasma stability assays: Incubate with human plasma and quantify degradation via HPLC to estimate half-life .
  • Lyophilization: Improve shelf life by formulating with cryoprotectants (e.g., trehalose) .

Q. How can researchers design analogs to mitigate toxicity while retaining efficacy?

  • Scaffold hopping: Replace the quinazolinone core with pyridopyrimidine or triazoloquinazoline to reduce hepatotoxicity .
  • Prodrug strategies: Mask the acetamide group with enzymatically cleavable esters to enhance selectivity .
  • Toxicogenomics: Perform RNA-seq on treated cell lines to identify upregulated stress-response pathways (e.g., NRF2/KEAP1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.